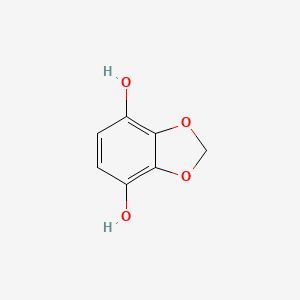

1,3-Benzodioxole-4,7-diol

Description

Historical Context of Methylenedioxybenzene Derivatives in Chemical Research

The scientific investigation into methylenedioxybenzene derivatives, the core structure of 1,3-benzodioxole (B145889), has a rich history. Early chemical explorations date back to the 19th century with studies on naturally occurring compounds like safrole. In 1844, French chemist Édouard Saint-Èvre determined safrole's empirical formula, and by 1884, it was proposed to be a derivative of benzene (B151609). wikipedia.org

A significant surge in research interest occurred following the discovery that sesame oil, which contains methylenedioxyphenyl compounds, could enhance the efficacy of the insecticide pyrethrum. This led to extensive studies into these compounds as insecticide synergists, such as piperonyl butoxide, which is synthesized from safrole. wikipedia.org Researchers focused on the ability of the methylenedioxy group to inhibit microsomal mixed-function oxidases in insects, a mechanism that would become a central theme in toxicological and pharmacological studies. Beyond agrochemicals, methylenedioxybenzene derivatives, including the well-known 3,4-methylenedioxymethamphetamine (MDMA), have been subjects of extensive chemical and pharmacological research. publish.csiro.au The versatility of the 1,3-benzodioxole core as a precursor for pharmaceuticals, fragrances, and other fine chemicals has cemented its importance in synthetic organic chemistry. wikipedia.orgube.com

Structural Distinctiveness of the 1,3-Benzodioxole Scaffold in Organic Chemistry

The 1,3-benzodioxole scaffold is a bicyclic heterocyclic compound, formally known as 1,2-methylenedioxybenzene. wikipedia.org Its structure consists of a benzene ring fused to a five-membered dioxole ring. ontosight.ainih.gov This fusion of an aromatic ring with a heterocyclic system imparts a unique combination of aromatic stability and heterocyclic reactivity. The methylenedioxy group (-O-CH₂-O-) bridges two adjacent positions on the benzene ring, creating a planar and rigid structure that influences the electronic properties of the aromatic system.

The parent compound, 1,3-benzodioxole, is a colorless liquid that can be synthesized from catechol and disubstituted halomethanes. wikipedia.org The scaffold's distinct electronic nature makes it susceptible to various chemical modifications, serving as a valuable intermediate in organic synthesis. ontosight.airesearchgate.net Its derivatives are found in numerous natural products and have been developed synthetically, demonstrating a wide range of biological activities. wikipedia.org

Table 1: Physicochemical Properties of 1,3-Benzodioxole

| Property | Value |

|---|---|

| IUPAC Name | 1,3-benzodioxole |

| Chemical Formula | C₇H₆O₂ |

| Molar Mass | 122.123 g·mol⁻¹ |

| Boiling Point | 172–173 °C |

| Density | 1.064 g cm⁻³ |

| CAS Number | 274-09-9 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Position of 1,3-Benzodioxole-4,7-diol within the Broader Benzodioxole Research Landscape

The research landscape for benzodioxoles is rich with derivatives exhibiting potent biological activities. For instance, related compounds such as 1,3-benzodioxole-4,7-dione (B8725224) and 5-methyl-benzo(1,3)dioxole-4,7-dione have been investigated for their potential antibiotic and cytotoxic properties. smolecule.comontosight.ai Furthermore, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, which shares the same substitution positions, has been noted for its anti-inflammatory effects. researchgate.net

A pivotal piece of research highlights the importance of the this compound moiety as a structural component in a complex natural product. A dihydrostilbene derivative, 5-(2-benzo nih.govCurrent time information in Bangalore, IN.dioxole-5-ylethyl)benzo nih.govCurrent time information in Bangalore, IN.dioxole-4,7-diol, was isolated from the orchid Bulbophyllum odoratissimum. sciencemadness.org This natural product demonstrated significant cytotoxic activities against several human cancer cell lines. sciencemadness.org The total synthesis of this molecule was achieved, confirming its structure and underscoring the relevance of the 4,7-diol substitution pattern in the context of biologically active natural products. sciencemadness.org This positions this compound as a key substructure and a valuable synthetic target within the broader field of medicinal chemistry and natural product synthesis.

Overview of Key Academic Research Areas Involving this compound

The academic interest in this compound and its structural motif spans several key areas of chemical and biological research.

Natural Product Synthesis and Cytotoxicity: The most direct and significant research application involves its presence in cytotoxic natural products. The successful total synthesis of a dihydrostilbene containing the this compound core validates its importance as a pharmacophore. sciencemadness.org The synthesis required a specific method, the Elbs persulfate oxidation, to introduce the hydroxyl group at the correct position, yielding the desired 4,7-diol structure with high regioselectivity. sciencemadness.org This line of research connects the compound to the discovery of potential new anti-tumor agents.

Intermediate in Chemical Synthesis: this compound is identified as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals. lookchem.com The two hydroxyl groups provide reactive sites for further functionalization, allowing chemists to build more complex molecules upon this scaffold. The broader class of benzodioxoles serves as crucial raw materials for a variety of bioactive compounds. ube.com

Scaffold for Medicinal Chemistry: The core structure is a recognized scaffold in medicinal chemistry. ontosight.ai The catechol-like arrangement of the two hydroxyl groups suggests potential for antioxidant activity, as catechols are known to neutralize free radicals. ontosight.ai This has led to suggestions that the compound may possess antioxidant and anti-inflammatory properties worthy of investigation. lookchem.com

Environmental Science: There is nascent research interest in using this compound in environmental remediation processes, indicating a potential application in addressing environmental challenges. lookchem.com

Table 2: Investigated Activities of Structurally Related 4,7-Substituted 1,3-Benzodioxoles

| Compound | Investigated Activity | Reference |

|---|---|---|

| 5-(2-benzo nih.govCurrent time information in Bangalore, IN.dioxole-5-ylethyl)benzo nih.govCurrent time information in Bangalore, IN.dioxole-4,7-diol | Cytotoxicity against human cancer cell lines | sciencemadness.org |

| 1,3-Benzodioxole-4,7-dione | Antibiotic properties | smolecule.com |

| 5-Methyl-benzo(1,3)dioxole-4,7-dione | Antimicrobial and cytotoxic properties | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,8-9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIQVMIYFIVIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(C=CC(=C2O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511155 | |

| Record name | 2H-1,3-Benzodioxole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86319-80-4 | |

| Record name | 2H-1,3-Benzodioxole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole 4,7 Diol and Its Analogues

De Novo Synthesis Approaches to the 1,3-Benzodioxole-4,7-diol Core

The foundational step in synthesizing these target molecules is the construction of the core 1,3-benzodioxole (B145889) ring system. This is typically achieved by forming the methylenedioxy bridge from a catechol precursor.

Catechol-Based Cyclization Strategies

The most direct method for synthesizing the 1,3-benzodioxole ring involves the condensation of catechol or its derivatives with a suitable one-carbon electrophile. wikipedia.org This reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

Common strategies include the reaction of catechol with dihalomethanes, such as dibromomethane (B42720) or dichloromethane (B109758), in the presence of a base. wikipedia.org Alternatively, aldehydes or ketones can be used to form 2-substituted or 2,2-disubstituted benzodioxoles, respectively. google.com These reactions are typically catalyzed by an acid. For instance, a patented method describes the synthesis of 1,3-benzodioxole derivatives by reacting catechol with various aldehydes and ketones using a carbon-based solid acid as a catalyst, achieving high conversion and selectivity. google.com

The general mechanism involves the nucleophilic attack of the catechol's hydroxyl groups on the electrophilic carbon of the cyclizing agent. The choice of starting catechol (e.g., 1,2,4,5-tetrahydroxybenzene to directly approach the 4,7-diol) and the cyclizing agent allows for the introduction of various substituents on both the aromatic and dioxole rings.

Multi-Step Conversions and Optimized Pathways

More complex analogues of this compound often require multi-step synthetic sequences to achieve the desired substitution pattern. These pathways may involve protection of reactive functional groups, functional group interconversions, and cross-coupling reactions.

One such pathway starts with a commercially available benzodioxole derivative, which is then elaborated through a series of reactions. For example, a synthetic route to new 1,3-benzodioxole derivatives utilized (6-bromobenzo[d] tandfonline.comnih.govdioxol-5-yl)methanol as a starting material. worldresearchersassociations.com This compound was converted to an azidomethyl derivative over two steps, which then underwent a Huisgen 1,3-dipolar cycloaddition (a "click reaction") with an alkyne to introduce a triazole ring. worldresearchersassociations.com The bromo-substituent on the benzodioxole core was then used in a Suzuki-Miyaura coupling reaction to introduce a wide variety of aryl and heteroaryl groups, demonstrating a powerful method for creating a library of complex derivatives. worldresearchersassociations.com

Another multi-step approach begins with the esterification of 3,4-(methylenedioxy)phenylacetic acid, followed by a Friedel-Crafts acylation reaction to introduce a keto group, which is then further modified. nih.gov These optimized pathways are essential for synthesizing specific, highly functionalized target molecules that are not accessible through direct cyclization.

| Reaction Type | Starting Material | Key Reagents | Product Type | Yield (%) |

| Appel Reaction | (6-bromobenzo[d] tandfonline.comnih.govdioxol-5-yl)methanol | CBr₄, PPh₃ | 5-bromo-6-(bromomethyl)benzo[d] tandfonline.comnih.govdioxole | 91% worldresearchersassociations.com |

| Nucleophilic Substitution | 5-bromo-6-(bromomethyl)benzo[d] tandfonline.comnih.govdioxole | NaN₃ | 5-(azidomethyl)-6-bromobenzo[d] tandfonline.comnih.govdioxole | 88% worldresearchersassociations.com |

| Click Reaction | 5-(azidomethyl)-6-bromobenzo[d] tandfonline.comnih.govdioxole | Phenylacetylene, CuI | 1-((6-bromobenzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% worldresearchersassociations.com |

| Suzuki-Miyaura Coupling | Triazole intermediate above | Aryl boronic acids, PdCl₂(PPh₃)₂ | 6-Aryl-substituted benzodioxole-triazole derivatives | 33-89% worldresearchersassociations.com |

Microwave-Assisted Synthetic Protocols for Benzodioxole Derivatives

To improve the efficiency of benzodioxole synthesis, microwave-assisted organic synthesis (MAOS) has been employed. This technique often leads to dramatically reduced reaction times, increased product yields, and is considered a green chemistry approach as it can reduce the need for toxic solvents. tandfonline.comresearchgate.net

A notable example is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives. tandfonline.comresearchgate.net In this protocol, catechol is reacted with various benzoic acid derivatives in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a solvent. tandfonline.comtandfonline.com The reaction is heated in a microwave reactor for a short period (30 to 120 seconds), leading to the desired products in good yields. tandfonline.com The proposed mechanism involves the protonation of the benzoic acid by PPA, followed by nucleophilic attack by catechol to form a tetrahedral intermediate, which then cyclizes to form the 1,3-benzodioxole ring. tandfonline.comresearchgate.net This method provides a rapid and efficient alternative to conventional heating methods for constructing the benzodioxole core. tandfonline.com

| Substituent on Benzoic Acid | Reaction Time (sec) | Yield (%) |

| H | 30 | 85 |

| 4-NO₂ | 120 | 75 |

| 4-Cl | 45 | 82 |

| 4-OH | 90 | 78 |

| 4-CH₃ | 40 | 80 |

Data adapted from a study on microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole derivatives. tandfonline.com

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

Once the 1,3-benzodioxole core is formed, further modifications can be made to introduce or alter functional groups on the aromatic ring. These transformations are key to synthesizing the target this compound and its analogues.

Regioselective Hydroxylation and Oxidation Techniques

Introducing hydroxyl groups at specific positions (regioselectivity) on the benzodioxole ring is a critical step for synthesizing hydroxylated derivatives like this compound. Direct hydroxylation of the aromatic ring can be challenging due to the electron-rich nature of the ring, which can lead to over-oxidation or a mixture of products.

While specific methods for the direct 4,7-dihydroxylation of a pre-formed benzodioxole are not extensively detailed in the provided context, general principles of aromatic chemistry suggest that this would likely be achieved through a multi-step sequence. This could involve:

Electrophilic Nitration or Halogenation: Introduction of a nitro or halo group, which can direct subsequent substitutions and later be converted to a hydroxyl group.

Baeyer-Villiger Oxidation: Oxidation of an acyl group (introduced via Friedel-Crafts acylation, see 2.2.2) to an ester, followed by hydrolysis to yield a hydroxyl group.

Dioxygenase-mediated dihydroxylation: Biocatalytic approaches using enzymes like benzoate (B1203000) 1,2-dioxygenase can achieve cis-dihydroxylation of aromatic rings, which can then be further processed. figshare.com

These techniques require careful control of reaction conditions to achieve the desired regioselectivity for the 4- and 7-positions.

Alkylation and Acylation Reactions on the Benzodioxole Moiety

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions used to introduce alkyl and acyl groups onto the benzodioxole ring. nih.gov The electron-donating nature of the methylenedioxy group activates the aromatic ring, facilitating these reactions.

Acylation involves reacting the 1,3-benzodioxole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). nih.govmdma.ch The reaction typically occurs at the position para to the electron-donating oxygen atoms (position 5). For example, the acylation of 1,3-benzodioxole has been studied in a continuous flow process using a recyclable heterogeneous catalyst, yielding the desired acylated product. nih.gov Unlike alkylation, Friedel-Crafts acylation is not prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring towards further reaction. libretexts.org

Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.org However, this reaction is often more difficult to control than acylation. The introduced alkyl group is electron-donating, activating the ring for further alkylation, which can lead to polyalkylation products. libretexts.org Furthermore, the carbocation intermediate formed during the reaction is susceptible to rearrangement, which can result in a mixture of isomeric products. libretexts.orglibretexts.org

These reactions are powerful tools for building more complex carbon skeletons on the 1,3-benzodioxole scaffold, which can then be further functionalized, for instance, by reducing an acyl group to an alkyl group or oxidizing a methyl group to a carboxylic acid.

Introduction of Halogen, Alkyl, and Aryl Substituents

The functionalization of the 1,3-benzodioxole core by introducing various substituents is a key strategy for creating a diverse range of analogues.

Halogenation of the benzodioxole ring is a foundational step for further modifications, such as cross-coupling reactions. For instance, bromination can be achieved to produce precursors for more complex molecules. A common starting material for such syntheses is (6-bromobenzo[d] nih.govalfachemic.comdioxol-5-yl)methanol, which can be readily prepared and used in subsequent reactions. worldresearchersassociations.com

Alkylation reactions, including Friedel-Crafts alkylation, allow for the introduction of alkyl groups onto the aromatic ring. mdpi.com While direct alkylation can sometimes lead to mixtures of products, more controlled methods are often employed. For example, alkylation can be directed by existing functional groups on the ring. google.com

Arylation of the 1,3-benzodioxole system has been effectively achieved through modern cross-coupling techniques. The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between a halogenated benzodioxole and various aryl boronic acids. wikipedia.orgnih.gov This reaction is catalyzed by palladium complexes and has been used to synthesize a wide array of 4-substituted benzodioxole derivatives in high yields. scribd.comresearchgate.netresearchgate.net For example, 1-((6-bromobenzo[d] nih.govalfachemic.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has been successfully coupled with a variety of aryl boronic acids to produce diaryl compounds. worldresearchersassociations.com The efficiency of these reactions can be influenced by the electronic nature of the substituents on the boronic acid. worldresearchersassociations.com

| Reactant (Aryl Boronic Acid) | Product | Yield (%) |

|---|---|---|

| Isoxazole boronic acid derivative | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] nih.govalfachemic.comdioxol-5-yl)isoxazole | 60% |

| Quinoline boronic acid derivative | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] nih.govalfachemic.comdioxol-5-yl)quinolone | Moderate Yield |

| Phenyl boronic acid derivative | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govalfachemic.comdioxol-5-yl)-2-phenyl-1H-1,2,3-triazole | 81% |

| Methylsulfonylphenyl boronic acid | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govalfachemic.comdioxol-5-yl)-2-(methylsulfonyl)pyridine | 89% |

Formation of Acetals and Other Heterocyclic Fusions

The diol functionality of this compound serves as a versatile handle for constructing more complex architectures, such as acetals and fused heterocyclic systems. The synthesis of the parent 1,3-benzodioxole often involves the condensation of catechol with a methylene (B1212753) source, forming the characteristic methylenedioxy bridge which is a type of acetal. chemicalbook.com

Further reactions can be performed to build upon the benzodioxole scaffold. For example, a brominated benzodioxole derivative can undergo nucleophilic substitution with sodium azide (B81097), followed by a Huisgen 1,3-dipolar cycloaddition with an alkyne. worldresearchersassociations.com This "click-reaction," often catalyzed by copper(I), regioselectively yields a 1,2,3-triazole ring fused to the benzodioxole system. worldresearchersassociations.com This triazole-substituted benzodioxole can then be further functionalized, as seen in Suzuki-Miyaura coupling reactions, to generate a library of compounds with diverse heterocyclic fusions. worldresearchersassociations.com The synthesis of various benzo-fused O-heterocycles is an active area of research, employing methods like intramolecular cycloadditions and metal-catalyzed reactions to construct rings of various sizes. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules in an enantiomerically pure form is a central goal in modern organic synthesis, particularly for applications in pharmacology.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. rsc.org For example, chiral oxazolidinones can be attached to a substrate, directing alkylation or aldol (B89426) reactions before being cleaved. In the context of benzodioxole synthesis, a chiral auxiliary could be attached to a side chain to control the stereoselective formation of a new chiral center. For instance, asymmetric hydrogenation of pyridines functionalized with a chiral oxazolidinone auxiliary has been shown to proceed with high enantioselectivity. wikipedia.org

Asymmetric Catalysis in Benzodioxole Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. wikipedia.org

One prominent method is asymmetric hydrogenation. While direct hydrogenation of the benzodioxole aromatic ring is challenging, related structures like 1,4-benzodioxines can be hydrogenated enantioselectively to yield chiral 1,4-benzodioxanes. nih.govresearcher.lifersc.org Iridium complexes with chiral phosphine (B1218219) ligands, such as the BIDIME-dimer, have proven to be highly effective catalysts for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities (up to 99:1 er). nih.gov

Chiral diols, such as derivatives of BINOL, have also emerged as powerful organocatalysts. nih.gov They can activate substrates, like organoboronates, to participate in enantioselective reactions. alfachemic.comnih.gov For instance, chiral BINOL-derived diols catalyze the enantioselective allylboration of acyl imines, a reaction that proceeds with high yields and enantiomeric ratios. nih.gov This principle of activating boronates with chiral diols can be applied to various transformations, including conjugate additions and multicomponent reactions, to create chiral centers with high fidelity. nih.gov

| Method | Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-Benzodioxines | Chiral 1,4-Benzodioxanes | Up to 99:1 er nih.gov |

| Asymmetric Allylboration | (S)-3,3′-Ph₂-BINOL | Acyl Imines | Chiral Homoallylic Amines | 95:5 – 99.5:0.5 er nih.gov |

| Asymmetric Boronate Addition | Chiral BINOL derivatives | o-Quinone Methides | Chiral Diaryl/Alkenyl Methane | High enantioselectivity nih.gov |

Enantioselective Approaches Utilizing Biotransformations

Biotransformations leverage the inherent chirality of enzymes to perform highly selective chemical reactions. A key strategy for creating chiral diol functionalities on aromatic rings is through the use of dioxygenase enzymes found in certain bacteria. nih.gov

Strains of Pseudomonas putida are well-known for their ability to oxidize aromatic compounds to chiral cis-dihydrodiols. nih.govresearchgate.net For example, mutant strains of P. putida can oxidize substrates like toluene, chlorobenzene, and benzoic acid to their corresponding cis-diols with high enantiopurity. nih.govresearchgate.net Toluene dioxygenase (TDO), in particular, can convert a wide range of aromatic substrates into their cis-diol products. researchgate.net This biocatalytic dihydroxylation is a powerful tool for generating chiral synthons that can be used to build more complex molecules. The stereochemistry of the resulting diols is typically cis, and their absolute configuration can be determined using spectroscopic and chemical methods. nih.govresearchgate.net Similar biotransformations of heterocyclic aromatic rings, such as benzothiophene, have also been reported to yield chiral cis-diols using P. putida.

Isolation and Characterization of Naturally Occurring this compound Derivatives

The 1,3-benzodioxole ring system is a common motif in a variety of naturally occurring phenylpropanoids found in many plant species. nih.gov These compounds are often key components of essential oils.

Myristicin (7-Allyl-5-methoxy-1,3-benzodioxole) is a well-known benzodioxole derivative found prominently in nutmeg (Myristica fragrans). jyoungpharm.orgwikipedia.org Its isolation is typically achieved through distillation of nutmeg oil, often using fractional or vacuum distillation to increase its purity. jyoungpharm.orgresearchgate.net Characterization is performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to determine purity and identify the compound based on its retention time and mass spectrum. jyoungpharm.orggreenskybio.com

Dillapiole (B1196416) (4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole) is another prevalent naturally occurring benzodioxole. It is the major constituent of the essential oil from dill (Anethum graveolens) and certain Piper species, such as Piper aduncum. nih.govnih.goviastate.edu Isolation from hydrodistilled essential oil is often accomplished by column chromatography on silica (B1680970) gel. nih.gov The structure of dillapiole is confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and GC-MS. nih.govresearchgate.net

Other naturally occurring benzodioxoles include apiol, safrole, and elemicin. nih.gov Recently, novel benzodioxole structures have been isolated from plants like Astrodaucus persicus and Hypecoum erectum. nih.govmendeley.com The isolation process for these compounds generally involves extraction of the plant material with a solvent, followed by fractionation and purification using various chromatographic techniques. nih.gov The final structural elucidation relies on a combination of 1D and 2D NMR spectroscopy and mass spectrometry. nih.govnih.gov

| Compound Name | Typical Natural Source | Key Isolation Technique | Key Characterization Method |

|---|---|---|---|

| Myristicin | Nutmeg (Myristica fragrans) jyoungpharm.org | Fractional/Vacuum Distillation jyoungpharm.orgresearchgate.net | GC-MS jyoungpharm.org |

| Dillapiole | Dill (Anethum graveolens), Piper aduncum nih.govnih.gov | Column Chromatography nih.gov | NMR, GC-MS nih.gov |

| Hypecoumic acid | Hypecoum erectum mendeley.com | Chromatography | NMR, HR-ESI-MS mendeley.com |

| Elemicin | Nutmeg (Myristica fragrans) nih.gov | HPLC-Guided Chromatography nih.gov | NMR, Mass Spectrometry nih.gov |

Extraction and Purification Techniques from Botanical Sources

The isolation and purification of 1,3-benzodioxole derivatives from plant matrices is a complex process that relies on a series of sophisticated extraction and chromatographic techniques. While specific methodologies for the extraction of this compound are not extensively documented in scientific literature, suggesting it may not be a commonly occurring natural product, the general principles for separating similar phenolic compounds from botanical sources can be applied.

The process typically commences with the extraction of the plant material, often the roots, leaves, or seeds, using a solvent. Methanol (B129727) is a frequently employed solvent due to its ability to extract a wide range of polar and nonpolar compounds. nih.gov For instance, in the study of Astrodaucus persicus roots, an 80% methanol solution was used for maceration to obtain a crude extract. nih.gov

Following the initial extraction, the crude extract undergoes fractionation to separate compounds based on their polarity. This is commonly achieved through liquid-liquid extraction with a series of solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297). nih.gov This step yields fractions enriched with compounds of similar chemical properties.

Subsequent purification of these fractions is carried out using various chromatographic techniques. Column chromatography is a fundamental method used for the separation of individual compounds. The choice of the stationary phase (e.g., silica gel, Sephadex) and the mobile phase (a single solvent or a gradient of solvents) is crucial for achieving effective separation. For example, in the isolation of benzodioxole compounds from Astrodaucus persicus, silica gel column chromatography with a hexane-ethyl acetate gradient was utilized, followed by further purification on a Sephadex LH-20 column with methanol as the eluent. nih.gov

The table below summarizes the general steps and techniques involved in the extraction and purification of benzodioxole analogues from botanical sources.

| Step | Technique | Description | Purpose |

| 1. Initial Extraction | Solvent Extraction (e.g., Maceration) | Soaking the plant material in a solvent (e.g., methanol) to dissolve the desired compounds. | To obtain a crude extract containing a mixture of phytochemicals. |

| 2. Fractionation | Liquid-Liquid Extraction | Partitioning the crude extract between immiscible solvents of different polarities (e.g., hexane, chloroform, ethyl acetate). | To separate compounds into groups based on their polarity. |

| 3. Purification | Column Chromatography | Separating the components of a mixture based on their differential adsorption to a stationary phase while being carried by a mobile phase. | To isolate individual compounds from the enriched fractions. |

| 4. Final Purification | Gel Permeation Chromatography (e.g., Sephadex) | Separating molecules based on their size. | To achieve a high degree of purity for the isolated compounds. |

It is important to note that the specific conditions for each step, such as the choice of solvents and chromatographic media, need to be optimized for the particular plant material and the target compounds.

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthetic pathways leading to the formation of this compound in natural systems have not been specifically elucidated in the available scientific literature. However, the biosynthesis of the core 1,3-benzodioxole ring structure is understood to be derived from precursors originating from the shikimate pathway. This pathway is a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.

The formation of the characteristic methylenedioxy bridge of the 1,3-benzodioxole ring is a key enzymatic step. While the precise enzymes and intermediates for this compound are unknown, the general mechanism is believed to involve the cyclization of a catechol precursor (a 1,2-dihydroxybenzene derivative) with a one-carbon unit, typically derived from S-adenosyl methionine (SAM).

The hydroxylation pattern on the aromatic ring, as seen in this compound, is likely established through the action of specific hydroxylase enzymes, such as cytochrome P450 monooxygenases. These enzymes play a crucial role in the modification of aromatic rings in plant secondary metabolism. The timing of these hydroxylation events—whether they occur before or after the formation of the benzodioxole ring—is a key question that remains to be answered for this specific compound.

The table below outlines a plausible, though not experimentally confirmed, sequence of events in the biosynthesis of a dihydroxylated 1,3-benzodioxole compound.

| Step | Reaction Type | Precursor/Intermediate | Enzyme Class (Hypothetical) | Product |

| 1. Aromatic Ring Formation | Shikimate Pathway | Phosphoenolpyruvate + Erythrose 4-phosphate | Various | Phenylpropanoid Precursors |

| 2. Hydroxylation | Aromatic Hydroxylation | Phenylpropanoid Derivative | Cytochrome P450 Monooxygenase | Dihydroxylated Phenylpropanoid |

| 3. Catechol Formation | Further Hydroxylation/Modification | Dihydroxylated Phenylpropanoid | Hydroxylase/Other modifying enzymes | Catechol Derivative |

| 4. Methylenedioxy Bridge Formation | Cyclization with a C1 unit | Catechol Derivative + SAM | Methylenedioxy Bridge Forming Enzyme | 1,3-Benzodioxole Derivative |

| 5. Final Hydroxylation | Aromatic Hydroxylation | 1,3-Benzodioxole Derivative | Cytochrome P450 Monooxygenase | This compound |

Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes involved, is necessary to fully elucidate the biosynthetic pathway of this compound in any potential natural source.

Advanced Spectroscopic and Structural Elucidation of 1,3 Benzodioxole 4,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Environmental Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1,3-Benzodioxole-4,7-diol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and hydroxyl protons.

The two aromatic protons are situated in a chemically equivalent environment, leading to a single resonance. The chemical shift of these protons is influenced by the electron-donating effects of both the dioxole and hydroxyl groups. The two protons of the methylene bridge (O-CH₂-O) are also chemically equivalent and typically appear as a sharp singlet. The hydroxyl protons will present as a singlet, the chemical shift of which can be concentration and solvent-dependent. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), hydroxyl protons are often observed as sharp singlets, whereas in deuterated chloroform (B151607) (CDCl₃), they may be broader.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on spectral information for structurally related compounds such as 1,3-benzenediol and other 1,3-benzodioxole (B145889) derivatives)

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.5 - 7.0 | Singlet (s) | 2H |

| Methylene (-O-CH₂-O-) | 5.9 - 6.1 | Singlet (s) | 2H |

| Hydroxyl (-OH) | 4.5 - 5.5 (variable) | Singlet (s), broad | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to display four signals in the aromatic region: one for the two equivalent carbons bonded to hydrogen, one for the two carbons bearing the hydroxyl groups, and one for the two carbons that are part of the fused dioxole ring. A characteristic signal for the methylene carbon of the dioxole ring will appear further upfield. The chemical shifts are influenced by the oxygen atoms, with carbons directly attached to oxygen appearing at lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on spectral information for structurally related compounds) univ-lemans.fr

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Aromatic C-OH | 145 - 150 |

| Aromatic C-O (dioxole) | 140 - 145 |

| Aromatic C-H | 105 - 110 |

| Methylene (-O-CH₂-O-) | 100 - 102 |

Specialized NMR Techniques (e.g., 2D NMR, ¹⁹F-NMR) for Complex Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Experiments like Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached or more distant carbon atoms, respectively. These techniques were utilized to identify new benzodioxole structures from natural extracts. nih.gov

Furthermore, the introduction of fluorine atoms into the molecular structure opens the door to ¹⁹F-NMR spectroscopy. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.govthermofisher.com ¹⁹F NMR offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine-containing moieties in complex derivatives. researchgate.net This technique is particularly powerful for studying reaction mechanisms and characterizing fluorinated analogues. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (C₇H₆O₄), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (154.0266 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. worldresearchersassociations.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. The stable 1,3-benzodioxole core would influence the fragmentation pathways. Common fragmentation could include the loss of a hydroxyl radical (•OH), water (H₂O), or carbon monoxide (CO). A characteristic fragmentation of compounds with vicinal diols often involves cleavage between the hydroxyl-bearing carbons. nih.gov Analysis of the fragmentation of the parent 1,3-benzodioxole shows major peaks at m/z 122 ([M]⁺•), 121, 92, and 63, indicating the stability of the ring system. massbank.eu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity |

| 154 | [C₇H₆O₄]⁺• | Molecular Ion |

| 137 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 136 | [M - H₂O]⁺• | Loss of water |

| 126 | [M - CO]⁺• | Loss of carbon monoxide |

| 108 | [M - CO - H₂O]⁺• | Subsequent loss of water |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be a broad and strong absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum would also feature characteristic C-O-C symmetric and asymmetric stretching vibrations from the dioxole ring, which are typically strong and found in the 1250-1030 cm⁻¹ region. worldresearchersassociations.com Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1450 | Aromatic C=C stretch | Medium to Strong |

| ~1250 | Asymmetric C-O-C stretch (dioxole) | Strong |

| ~1040 | Symmetric C-O-C stretch (dioxole) | Strong |

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be mapped, yielding accurate bond lengths, bond angles, and torsional angles.

Table 5: Typical Information Obtained from X-ray Crystallography of a 1,3-Benzodioxole Derivative nih.govnih.gov

| Parameter | Typical Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Measured in Å and degrees |

| Bond Lengths (e.g., C-O, C=C) | e.g., C-O: ~1.37 Å; C=C: ~1.39 Å |

| Bond Angles (e.g., O-C-O) | e.g., O-C-O: ~107° |

| Dioxole Ring Conformation | Flattened envelope |

| Intermolecular Interactions | Hydrogen bond distances and angles |

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

The rigorous analysis and purification of this compound and related compounds are fundamentally reliant on a suite of chromatographic and separation techniques. These methodologies are crucial for verifying the purity of synthesized batches, isolating the compound from complex reaction mixtures, and purifying derivatives from natural sources. Key techniques employed include column chromatography for preparative separation, thin-layer chromatography for reaction monitoring, and gas or liquid chromatography for quantitative purity analysis.

Purity Assessment

The quantitative determination of purity for benzodioxole derivatives is commonly achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).

Gas Chromatography (GC): GC is a robust technique for assessing the purity of volatile and thermally stable compounds like benzodioxole derivatives. For diols, selecting the appropriate GC column is critical to achieve symmetrical peak shapes and accurate quantification. sigmaaldrich.com The high polarity from hydroxyl groups necessitates careful phase selection to avoid peak tailing. sigmaaldrich.com Both polar and non-polar columns can be utilized depending on the specific analytical requirements. sigmaaldrich.com GC-MS serves as a powerful tool for both purity determination and the identification of minor impurities by providing mass-to-charge ratio data for each separated component.

Table 1: Representative GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Value/Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column Phase | Non-polar (e.g., poly(dimethylsiloxane)) or polar modified polyethylene (B3416737) glycol |

| Column Dimensions | 30 m length x 0.25-0.53 mm internal diameter x 0.25-2.65 µm film thickness researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for assessing the purity of non-volatile or thermally labile benzodioxole compounds. Reverse-phase HPLC, using columns like C18, is effective for separating compounds based on their hydrophobicity. sielc.com A mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., with phosphoric or formic acid) allows for the elution and quantification of the target compound and any impurities. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Isolation and Purification Methodologies

The isolation of 1,3-benzodioxole derivatives, whether from a synthetic reaction crude or a natural product extract, heavily relies on chromatographic techniques, primarily column chromatography.

Column Chromatography: This is the most prevalent method for the preparative purification of benzodioxole compounds. utahtech.edu Silica (B1680970) gel is the most common stationary phase, chosen for its ability to separate compounds based on polarity. worldresearchersassociations.comresearchgate.netmdpi.comnajah.edu The mobile phase, or eluent, is carefully selected to achieve optimal separation. A mixture of non-polar and polar solvents, such as petroleum ether or n-hexane with ethyl acetate (B1210297), is frequently used. worldresearchersassociations.comnajah.edu By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column, allowing for the isolation of the desired product in a purified form. For instance, various benzodioxole derivatives have been successfully purified using solvent systems like petroleum ether/ethyl acetate or DCM/methanol. worldresearchersassociations.comresearchgate.netnajah.edu

Table 2: Examples of Column Chromatography Systems for Benzodioxole Derivative Purification

| Stationary Phase | Mobile Phase (Eluent System) | Application Context | Reference |

| Silica Gel | Petroleum Ether / Ethyl Acetate (7:1) | Purification of a triazole-substituted benzodioxole. | worldresearchersassociations.com |

| Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | Isolation of an azidomethyl-bromo-benzodioxole. | researchgate.net |

| Silica Gel | n-Hexane / Ethyl Acetate (3:2) | Purification of benzodioxole carboxamide derivatives. | najah.edu |

| Silica Gel | Dichloromethane (B109758) (DCM) / Methanol (4.7:0.3) | Purification of a benzodioxole derivative post-synthesis. | najah.edu |

| Silica Gel | Hexane / Ethyl Acetate (step-gradient) | Fractionation of a crude plant extract to isolate novel benzodioxoles. | nih.gov |

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used alongside column chromatography. fishersci.comsigmaaldrich.com It is primarily employed for the rapid, qualitative monitoring of reaction progress and for identifying the optimal solvent system for preparative column separation. worldresearchersassociations.comfishersci.com By spotting the reaction mixture on a TLC plate (typically silica gel 60 F254) and developing it in various solvents, researchers can visualize the separation of products, starting materials, and byproducts, often under UV light. worldresearchersassociations.comresearchgate.net This allows for the efficient planning of the subsequent large-scale purification. fishersci.com

Preparative and Extraction Steps: Prior to chromatographic purification, initial workup procedures are often necessary. These can include liquid-liquid extraction using solvents like ethyl acetate or dichloromethane to separate the desired organic compounds from an aqueous phase. mdpi.com Subsequent steps may involve washing with brine, drying over an anhydrous salt like magnesium sulfate (B86663) (MgSO4), and concentrating the crude product under reduced pressure before subjecting it to column chromatography. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzodioxole 4,7 Diol

Oxidation Pathways and Reactive Intermediates

The hydroquinone (B1673460) moiety in 1,3-Benzodioxole-4,7-diol makes it susceptible to oxidation, proceeding through a series of reactive intermediates.

The oxidation of this compound is initiated by the loss of a hydrogen atom from one of the hydroxyl groups, forming a semiquinone radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the two oxygen atoms. Further oxidation of the semiquinone radical leads to the formation of 1,3-benzodioxole-4,7-quinone. semanticscholar.org This quinonic intermediate is a key species in the subsequent chemical transformations of the parent compound.

The formation of these intermediates can be achieved through various oxidizing agents, including chemical oxidants and electrochemical methods. The stability and reactivity of the semiquinone radical and the corresponding quinone are influenced by the electronic effects of the methylenedioxy group.

Table 1: Key Intermediates in the Oxidation of this compound

| Intermediate | Structure | Description |

| Semiquinone Radical | A radical species formed by the one-electron oxidation of the hydroquinone. | Resonance-stabilized, with the unpaired electron delocalized across the aromatic system. |

| 1,3-Benzodioxole-4,7-quinone | A fully oxidized species formed by the two-electron oxidation of the hydroquinone. | An electrophilic compound that can participate in various addition and rearrangement reactions. semanticscholar.org |

While specific studies on the oxidative rearrangements of this compound are not extensively documented, analogies can be drawn from the chemistry of related substituted hydroquinones and catechols. The quinonic intermediate, 1,3-benzodioxole-4,7-quinone, is susceptible to nucleophilic attack, which can lead to a variety of rearrangement products.

For instance, in the presence of nucleophiles, such as water or alcohols, addition to the quinone ring can occur, followed by tautomerization and further oxidation or rearrangement. The specific products formed will depend on the reaction conditions, including the nature of the nucleophile, pH, and the presence of catalysts.

Ring-Opening Reactions and Subsequent Transformations

The methylenedioxy bridge of the 1,3-benzodioxole (B145889) ring system can undergo cleavage under certain conditions, leading to the formation of catechol derivatives. This ring-opening is typically facilitated by reagents that can attack the acetal-like structure of the methylenedioxy group.

Acid-catalyzed hydrolysis is a common method for the cleavage of the methylenedioxy bridge. The mechanism involves protonation of one of the oxygen atoms, followed by nucleophilic attack of water to open the ring and form a hemiacetal intermediate. Subsequent cleavage of the hemiacetal yields the corresponding catechol, in this case, 1,2,4,5-tetrahydroxybenzene. The stability of the resulting catechol will be a critical factor in its subsequent transformations, as it can be readily oxidized.

Mechanistic Studies of Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl groups and the methylenedioxy group. lumenlearning.comchemicalbook.com The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl groups are strongly activating and are ortho, para-directing. libretexts.org The methylenedioxy group is also an activating, ortho, para-director. In this compound, the two hydroxyl groups are at positions 4 and 7, and the methylenedioxy group bridges positions 1 and 2. The positions ortho to the hydroxyl groups are 5 and 6. The position para to the hydroxyl at C4 is C7 (and vice versa), which is already substituted. The positions ortho to the methylenedioxy bridge's oxygen atoms are not available for substitution. Therefore, electrophilic substitution is expected to occur at positions 5 and 6 of the benzene ring.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily determined by the stability of the methylenedioxy bridge. This acetal-like linkage is susceptible to hydrolysis under acidic conditions, leading to the opening of the five-membered dioxole ring to form a catechol. The rate of hydrolysis is dependent on the pH of the medium, with increased rates in acidic solutions.

Under neutral and basic conditions, the methylenedioxy ring is generally more stable. However, the hydroquinone part of the molecule is susceptible to oxidation, especially at higher pH values where the hydroxyl groups are deprotonated, making the compound more electron-rich and easier to oxidize. Therefore, degradation in aqueous environments can proceed via two main pathways: acid-catalyzed hydrolysis of the methylenedioxy bridge and oxidation of the hydroquinone ring. The interplay between these two pathways will depend on the specific conditions of pH, temperature, and the presence of oxygen or other oxidizing agents.

Enzyme-Catalyzed Biotransformations

Enzymatic systems, particularly cytochrome P450 monooxygenases, are known to metabolize 1,3-benzodioxole derivatives. nih.gov These enzymes can catalyze the hydroxylation of the methylene (B1212753) bridge, leading to an unstable hemiacetal intermediate that can spontaneously cleave to form a catechol. nih.gov

In the case of this compound, enzymatic biotransformation could involve several pathways. Hydroxylation of the aromatic ring at the available positions (5 and 6) is a plausible reaction catalyzed by aromatic hydroxylases. researchgate.netepa.gov Furthermore, cytochrome P450 enzymes could catalyze the oxidative cleavage of the methylenedioxy ring, as observed for other 1,3-benzodioxole compounds. This would result in the formation of a tetrahydroxybenzene derivative. The specific metabolites formed would depend on the particular enzyme system involved and the reaction conditions.

The defluorination mechanisms mentioned in the initial search context are not applicable to the non-fluorinated this compound.

1,3 Benzodioxole 4,7 Diol As a Synthetic Scaffold and Precursor

Utilization in the Total Synthesis of Complex Natural Products

The structural framework of 1,3-benzodioxole-4,7-diol is embedded within numerous natural products, making it a critical building block for their laboratory synthesis. The hydroquinone (B1673460) ring allows for facile conversion to the corresponding quinone, a common feature in bioactive natural compounds, while the methylenedioxy group is characteristic of many plant-derived secondary metabolites.

While direct synthesis of dihydrostilbenes from this compound is not extensively documented, its close derivatives are instrumental in creating related structures, such as certain cannabinoids. The biosynthesis of cannabinoids like Cannabidiol (CBD) and Tetrahydrocannabinol (THC) involves the key intermediate Olivetolic Acid. nih.govacs.org This precursor is formed biosynthetically through the condensation of hexanoyl-CoA with malonyl-CoA, followed by cyclization. nih.gov Synthetic strategies toward cannabinoids often mimic this approach, building upon a resorcinol core that shares structural similarities with the hydroquinone system of this compound.

For instance, the lignanamide natural products Cannabisin G and Cannabisin D feature a dihydrostilbene core. The synthesis of these compounds highlights the utility of benzodioxole-containing precursors in constructing the characteristic bibenzyl framework. These syntheses often involve coupling reactions to link the two aromatic rings, demonstrating how building blocks derived from precursors like this compound can be elaborated into more complex dihydrostilbenoid structures. publish.csiro.au

Epoxyquinoids are a class of natural products characterized by a quinone ring fused with an epoxide. nih.gov The synthesis of these complex molecules often relies on the oxidation of a corresponding hydroquinone precursor. This compound is an ideal starting material for such transformations due to its inherent hydroquinone structure.

The general synthetic strategy involves two key steps:

Oxidation: The this compound is oxidized to its corresponding quinone, 1,3-benzodioxole-4,7-dione (B8725224). This can be achieved using various oxidizing agents.

Epoxidation: The resulting quinone undergoes epoxidation, typically at an adjacent double bond, to form the epoxyquinone core.

This approach provides a direct route to the fundamental structure of many natural epoxyquinoids. While specific total syntheses of speciosins originating directly from this compound are specialized, the underlying principle of leveraging the hydroquinone-to-quinone-to-epoxyquinone pathway is a cornerstone of synthetic strategies in this area. nih.gov

Application as a Core Scaffold in Medicinal Chemistry Research

The 1,3-benzodioxole (B145889) ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. wikipedia.orgworldresearchersassociations.com It acts as a precursor or intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com The 4,7-diol substitution pattern offers specific anchor points for chemical modification, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules to optimize their biological activity.

Researchers frequently use the 1,3-benzodioxole scaffold to design and synthesize novel compounds with potential therapeutic applications. By modifying this core, new chemical entities with diverse biological activities have been developed.

For example, a series of N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed as potent auxin receptor agonists to promote plant root growth. frontiersin.orgnih.govresearchgate.net In another study, new sets of 1,3-benzodioxoles were synthesized from gallic acid and evaluated for their anticancer properties. nih.gov Furthermore, modifications of the natural product noscapine, which contains a 1,3-benzodioxole motif, have led to potent cytotoxic agents against breast cancer cells. nih.gov

| Compound Class | Starting Material/Core Scaffold | Biological Target/Activity | Key Research Finding |

|---|---|---|---|

| N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Benzo[d] frontiersin.orgnih.govdioxol-5-amine | Auxin Receptor (TIR1) Agonist | Compound K-10 showed excellent root growth-promoting activity, surpassing that of NAA. frontiersin.orgnih.govresearchgate.net |

| 1,3-Benzodioxole-Modified Noscapine Analogues | Noscapine | Antiproliferative (Anticancer) | A dioxino-containing analogue exhibited potent cytotoxicity (EC50 = 0.73 μM) against MCF-7 breast cancer cells. nih.gov |

| Substituted 1,3-Benzodioxoles | Gallic Acid | Anticancer | A related 1,4-benzodioxine derivative showed broad-spectrum anticancer activity (IC50 < 10 μM) and induced apoptosis. nih.gov |

The 1,3-benzodioxole moiety is a key component of many existing and experimental drugs. Sesamol (B190485) (1,3-benzodioxol-5-ol), a close structural relative of this compound, is a natural antioxidant found in sesame seeds that has been used as a starting point for synthesizing derivatives with various biological activities. nih.govnih.gov

Derivatives of sesamol have been synthesized and investigated for their potential as antihyperlipidemia agents and as antiandrogens for the potential prevention of prostate cancer. biorxiv.orgkoreascience.kr The antioxidant properties of sesamol itself have also been the focus of significant research, with studies exploring its ability to protect against free radicals. nih.gov These examples underscore the role of the benzodioxole core as a foundational element for molecules with significant therapeutic potential.

Role in the Development of Specialty Organic Materials

The hydroquinone structure of this compound makes it a promising candidate for the development of redox-active organic materials. Hydroquinones and their corresponding quinones are known to be electrochemically active, capable of undergoing reversible two-electron, two-proton redox reactions. This property is central to their application in energy storage and electronic materials.

Benzoquinone derivatives are widely used as redox-active linkers to construct coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials can exhibit tunable physical properties based on the redox state of the quinone linker. The hydroquinone moiety within this compound can be oxidized to a quinone, which can then participate in these frameworks.

Furthermore, the development of redox-active polymers for use in organic batteries is an area of active research. db-thueringen.de Anthraquinone-based polymers, for example, have been investigated as anode materials for aqueous organic hybrid flow batteries. researchgate.net The quinone/hydroquinone couple provides the fundamental electrochemical process for charge storage. By incorporating the this compound unit into a polymer backbone, it is conceivable to create new materials for energy storage applications, leveraging the inherent redox activity of the hydroquinone core. mdpi.com

Biological Activity and Structure Activity Relationship Sar Studies: Mechanistic Aspects

Molecular Interactions with Cellular and Subcellular Targets

The diverse biological effects of 1,3-benzodioxole (B145889) derivatives stem from their interactions with various cellular and subcellular targets, including enzymes, receptors, and structural proteins.

Enzyme Inhibition Mechanisms

Cytochrome P450:

Derivatives of 1,3-benzodioxole are recognized as inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The inhibitory action of these compounds can be both reversible and time-dependent. nih.gov

The time-dependent inhibition is proposed to occur through the oxidation of the methylenedioxy carbon of the benzodioxole ring by CYP enzymes. nih.gov This process generates a highly reactive carbene intermediate that can tightly coordinate to the heme iron within the active site of the P450 enzyme, leading to its inactivation. nih.gov An alternative mechanism may involve the formation of ortho-quinone intermediates that subsequently bind to residues in the active site of the P450 enzyme. nih.gov Stiripentol, a drug used in the treatment of epilepsy, contains a 1,3-benzodioxole moiety that is responsible for its inhibitory effect on microsomal cytochrome P450 enzymes. semanticscholar.org The selectivity of inhibition or inactivation of different human CYP isoforms by methylenedioxyphenyl compounds can vary depending on the structure of their side chains. researchgate.net

Ketol-acid Reductoisomerase:

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids, making it a target for the development of biocidal agents. nih.gov While specific studies on the direct inhibition of KARI by 1,3-benzodioxole-4,7-diol were not prominent in the reviewed literature, research on other classes of compounds provides insight into KARI inhibition. For instance, a pyrimidinedione derivative, 1f, has been shown to be a competitive and time-dependent inhibitor of both 2-acetolactate (B3167203) (AL) and NADPH for Mycobacterium tuberculosis (Mt) KARI, with a Ki of 23.3 nM. nih.gov The inhibition mechanism involves the inhibitor binding to the active site, as illustrated by the crystal structure of the compound bound to the KARI homolog from Staphylococcus aureus (SaKARI). nih.gov This highlights the potential for designing potent KARI inhibitors that target the active site of the enzyme.

Cholinesterases:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com Certain chalcones containing a 1,3-benzodioxine moiety, a structure closely related to 1,3-benzodioxole, have demonstrated inhibitory activity against both monoamine oxidases (MAOs) and cholinesterases. nih.gov For example, compound CD10, a 1,3-benzodioxine-containing chalcone, inhibits AChE with an IC50 value of 5.40 µM, while compound CD8 inhibits AChE with an IC50 of 9.57 µM. nih.gov Kinetic studies revealed these compounds to be competitive and reversible inhibitors. nih.gov

| Enzyme | Inhibitor Class | Mechanism of Action | Key Findings |

|---|---|---|---|

| Cytochrome P450 | 1,3-Benzodioxole derivatives | Time-dependent inhibition via formation of a carbene intermediate that coordinates to heme iron. nih.gov | Inhibition selectivity depends on the side-chain structure. researchgate.net |

| Ketol-acid Reductoisomerase (KARI) | Pyrimidinedione derivatives | Competitive and time-dependent inhibition of both substrate and cofactor binding. nih.gov | Represents a target for biocidal agents. nih.gov |

| Cholinesterases (AChE) | 1,3-Benzodioxine-containing chalcones | Competitive and reversible inhibition. nih.gov | Compound CD10 showed an IC50 of 5.40 µM against AChE. nih.gov |

Receptor Agonism/Antagonism

Auxin Receptors:

Auxin is a class of plant hormones that plays a critical role in various aspects of plant growth and development. A series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.netnih.gov One of the most promising compounds from this series, designated as K-10, demonstrated a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. frontiersin.orgnih.gov

The structure-activity relationship (SAR) studies of these derivatives revealed that the 1,3-benzodioxole ring is a crucial component for their activity. frontiersin.orgnih.gov Molecular docking analysis indicated that K-10 has a stronger binding affinity with the TIR1 receptor compared to the natural auxin, 1-naphthylacetic acid (NAA). nih.gov This enhanced binding is attributed to the specific interactions between the 1,3-benzodioxole moiety and the amino acid residues within the binding pocket of the TIR1 receptor. frontiersin.orgnih.gov

Tubulin Polymerization Modulation

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. A new class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, have been shown to possess significant antimitotic activity by inhibiting microtubule assembly. nih.gov These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov

The SAR studies of these 6-benzyl-1,3-benzodioxole derivatives indicated that maximal activity requires an intact dioxole ring, a methoxy (B1213986) or ethoxy substituent at position 5, and a para-methoxy group on the benzyl (B1604629) moiety at position 6. nih.gov The addition of more methoxy groups on the benzyl substituent, in an attempt to increase structural similarity to podophyllotoxin, resulted in a significant reduction in their antitubulin activity. nih.gov Furthermore, certain 1H-benzimidazole-2-yl hydrazones that incorporate a 1,3-benzodioxolyl moiety have also been found to inhibit tubulin polymerization in vitro. mdpi.comnih.gov

DNA Binding Mechanisms of this compound Derivatives

The interaction of small molecules with DNA can lead to various biological outcomes, including anticancer and antimicrobial activities. Derivatives of 1,3-benzodioxole have been investigated for their ability to bind to DNA through different mechanisms.

Modes of Interaction

Intercalation:

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding often leads to a distortion of the DNA structure, which can interfere with replication and transcription. A series of selenylated-oxadiazoles, with some containing a 2-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl) moiety, have been shown to interact with DNA primarily through intercalation. nih.gov This interaction is characterized by a hypochromic effect in the UV-Vis spectrum of the DNA, which is indicative of the stacking interaction between the aromatic chromophore of the intercalator and the DNA base pairs. nih.gov

Groove Binding:

DNA possesses two distinct grooves, the major and minor grooves, which provide sites for the binding of small molecules. Minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. esr.ie While specific studies focusing on this compound as a minor groove binder were not extensively found, the principles of minor groove binding are well-established for other aromatic and heterocyclic compounds. nih.gov The binding affinity and specificity are influenced by the shape of the molecule, the distribution of hydrogen bond donors and acceptors, and its cationic nature. nih.gov

| Mode of Interaction | Description | Example Derivative Class |

|---|---|---|

| Intercalation | Insertion of a planar molecule between DNA base pairs, causing structural distortion. nih.gov | Selenylated-oxadiazoles with a 2-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl) moiety. nih.gov |

| Groove Binding | Binding of a molecule within the major or minor groove of the DNA double helix. esr.ienih.gov | General principle for aromatic and heterocyclic compounds. nih.gov |

Influence on DNA Stability

The binding of small molecules to DNA can either stabilize or destabilize the double helix. The thermal stability of DNA is often assessed by measuring its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.

Mechanistic Investigations of Antioxidant Activity

The antioxidant potential of this compound is intrinsically linked to its chemical structure, particularly the presence of hydroxyl groups on the benzene (B151609) ring, which can participate in reactions that neutralize free radicals. The underlying mechanisms of this activity involve radical scavenging and participation in redox cycling.

Radical Scavenging Mechanisms

The primary mechanism by which this compound is thought to exert its antioxidant effects is through radical scavenging. This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. researchgate.netnih.gov

The catechol-like structure (two hydroxyl groups on adjacent carbons) within the this compound molecule is crucial for this activity. researchgate.net Upon donating a hydrogen atom, the resulting semiquinone radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring. nih.gov This stability prevents the newly formed radical from initiating new chain reactions, a key characteristic of an effective antioxidant. Furthermore, the presence of two hydroxyl groups allows for the scavenging of two radical molecules. researchgate.net Studies on similar phenolic compounds have demonstrated that the position of the hydroxyl groups significantly influences the radical scavenging ability, with ortho- and para-dihydroxylated compounds generally showing greater activity. acs.org

Role in Redox Cycling

In addition to direct radical scavenging, this compound can participate in redox cycling, a process where a molecule can undergo repeated reduction and oxidation reactions. The hydroquinone (B1673460) moiety of this compound can be oxidized to the corresponding quinone, and this transformation involves the transfer of electrons. nih.govimrpress.com

Anti-inflammatory Mechanisms of Action

Derivatives of 1,3-benzodioxole have demonstrated significant anti-inflammatory properties, and the mechanistic investigations point towards the modulation of key inflammatory signaling pathways and the regulation of inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

A critical mechanism underlying the anti-inflammatory effects of 1,3-benzodioxole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govchemdiv.com NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govchemdiv.com Inactive in the cytoplasm, NF-κB is activated by various inflammatory stimuli, leading to its translocation into the nucleus and subsequent gene transcription. Studies on derivatives of 1,3-benzodioxole have shown that they can suppress the activation of NF-κB, thereby preventing the expression of its target genes. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also pivotal in the inflammatory response. nih.govnih.gov These pathways are activated by inflammatory signals and, in turn, can activate transcription factors like NF-κB. While direct studies on this compound's effect on MAPK are limited, the known interplay between MAPK and NF-κB suggests that the anti-inflammatory actions of benzodioxole derivatives may also involve the modulation of MAPK signaling. nih.gov

Regulation of Inflammatory Mediators

By inhibiting inflammatory signaling pathways, 1,3-benzodioxole derivatives can effectively downregulate the production of various pro-inflammatory mediators. These include cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. nih.govresearchgate.net The inhibition of these mediators contributes to the reduction of the cardinal signs of inflammation, such as swelling, pain, and redness.

Antimicrobial Activity: Mechanistic Insights

The 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds that exhibit antimicrobial activity. chemicalbook.comresearchgate.net The mechanisms behind this activity are multifaceted and can involve the inhibition of essential bacterial enzymes and the disruption of bacterial cell membranes.

One of the proposed mechanisms for the antibacterial action of 1,3-benzodioxole derivatives is the inhibition of bacterial enzymes that are crucial for survival. For instance, in silico studies have suggested that Schiff base derivatives of 1,3-benzodioxole can bind to and inhibit the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). researchgate.net FabH is a key enzyme in the initiation of fatty acid biosynthesis, a pathway that is essential for bacterial viability. researchgate.net Inhibition of this enzyme would disrupt the synthesis of bacterial cell membranes, leading to cell death.

Another potential mechanism of antimicrobial activity is the disruption of the bacterial cell membrane. nih.govmdpi.comresearchgate.net The lipophilic nature of the 1,3-benzodioxole ring allows these compounds to intercalate into the lipid bilayer of bacterial membranes. This can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in bacterial cell death. The specific structural features of the derivatives, such as the presence of certain side chains, can influence the extent of this membrane-disrupting activity. mdpi.com

| Compound/Derivative | Biological Activity | Key Mechanistic Insight |

| This compound (inferred) | Antioxidant | Radical scavenging via hydrogen atom donation from hydroxyl groups. |

| This compound (inferred) | Antioxidant | Participation in redox cycling, potentially activating cellular defense mechanisms. |

| 1,3-Benzodioxole Derivatives | Anti-inflammatory | Inhibition of the NF-κB signaling pathway. |

| 1,3-Benzodioxole Derivatives | Anti-inflammatory | Downregulation of pro-inflammatory mediators like TNF-α, IL-6, and COX-2. |

| Schiff Base of 1,3-Benzodioxole | Antibacterial | Potential inhibition of the bacterial enzyme FabH, disrupting fatty acid synthesis. |